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Compound of Interest

Compound Name: 2-Fluoro-5-nitrophenylacetic acid

Cat. No.: B184392 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-
Fluoro-5-nitrophenylacetic acid (CAS Number: 195609-18-8; Molecular Formula: C₈H₆FNO₄;

Molecular Weight: 199.14 g/mol ).[1][2] Due to the limited availability of directly published

experimental spectra for this specific compound, this guide presents predicted data based on

the analysis of structurally similar compounds and established spectroscopic principles. The

information herein is intended to serve as a reference for researchers involved in the synthesis,

characterization, and application of this molecule.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry of 2-Fluoro-5-nitrophenylacetic acid. These predictions are derived from

the known spectral characteristics of related compounds such as (2-nitrophenyl)acetic acid and

(2-fluorophenyl)acetic acid, as well as general principles of spectroscopy.[3][4]

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz,
CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.2 - 8.4 dd 1H Ar-H (H-6)

~8.0 - 8.2 ddd 1H Ar-H (H-4)

~7.2 - 7.4 t 1H Ar-H (H-3)

~3.8 s 2H -CH₂-

~11.0 br s 1H -COOH

Note: Predicted chemical shifts and coupling constants are approximate. The aromatic protons

(H-3, H-4, H-6) will exhibit complex splitting patterns due to ortho, meta, and para couplings, as

well as coupling to the fluorine atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125
MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~175 -COOH

~160 (d, ¹JCF ≈ 250 Hz) C-F

~148 C-NO₂

~140 Ar-C

~125 (d) Ar-CH

~120 (d) Ar-CH

~115 (d, ²JCF ≈ 25 Hz) Ar-CH

~40 -CH₂-

Note: The carbon attached to fluorine will appear as a doublet with a large one-bond coupling

constant (¹JCF). Other aromatic carbons will also show smaller C-F couplings.

Table 3: Predicted IR Spectroscopic Data (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

~3300-2500 Broad
O-H stretch (Carboxylic acid

dimer)

~1710 Strong C=O stretch (Carboxylic acid)

~1590, 1480 Medium-Strong C=C stretch (Aromatic ring)

~1530, 1350 Strong N-O stretch (Nitro group)

~1250 Medium C-O stretch

~1100 Medium C-F stretch

~920 Broad
O-H bend (Carboxylic acid

dimer)

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization, 70 eV)

m/z Relative Intensity (%) Assignment

199 Moderate [M]⁺ (Molecular Ion)

154 High [M - COOH]⁺

136 Moderate [M - COOH - H₂O]⁺

108 Moderate [C₆H₄F]⁺

77 Low [C₆H₅]⁺

Note: Fragmentation patterns are predicted and may vary based on the specific ionization

technique and conditions used.

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.

Procedure:

Sample Preparation: Dissolve 5-10 mg of 2-Fluoro-5-nitrophenylacetic acid in

approximately 0.7 mL of deuterated chloroform (CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

= 0.00 ppm).

Instrumentation: Utilize a 500 MHz NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum with a 90° pulse angle.

Set the spectral width to cover the range of -2 to 12 ppm.

Employ a relaxation delay of 5 seconds.

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum with proton decoupling.

Set the spectral width to cover the range of 0 to 200 ppm.

Use a 30° pulse angle and a relaxation delay of 2 seconds.

Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity,

especially for quaternary carbons.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Procedure:

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 2-Fluoro-5-nitrophenylacetic acid with approximately 100 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add at least 16 scans to improve the signal-to-noise ratio.

Data Processing: Perform a background subtraction to obtain the final IR spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas

chromatography (GC-MS).

Ionization: Utilize Electron Ionization (EI) at 70 eV.
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Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer.

Data Acquisition: Scan a mass-to-charge (m/z) range of approximately 50 to 300 amu.

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to

propose a fragmentation pathway.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 2-Fluoro-5-nitrophenylacetic acid.
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Workflow for Spectroscopic Analysis of 2-Fluoro-5-nitrophenylacetic Acid
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Spectroscopic analysis workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b184392?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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